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Compound of Interest

Compound Name: Rhodoxanthin

Cat. No.: B085631

1.0 Overview

Rhodoxanthin is a naturally occurring xanthophyll pigment characterized by its vibrant red to
purple hue.[1] As a retrocarotenoid, its unique chemical structure provides distinct properties,
including potent antioxidant capacity, which can be stronger than that of other carotenoids like
B-carotene.[2] Found in plants such as yew (Taxus baccata) and various bird feathers,
rhodoxanthin presents an intriguing option for the food industry as a natural colorant.[1] The
increasing consumer demand for natural alternatives to synthetic dyes has spurred interest in
pigments like rhodoxanthin.[3] However, its application is currently limited by regulatory
approvals.[2]

1.1 Regulatory Status

The use of rhodoxanthin as a food additive is not universally approved.

e Approved: It is permitted for use in Australia and New Zealand, where it is designated by the
INS (International Numbering System) number 161f.[1][2]

» Not Approved: Rhodoxanthin is not currently approved for use as a food additive in the
European Union or the United States.[1]

Professionals in food product development must strictly adhere to the regulatory guidelines
specific to their target markets.
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2.0 Applications in Food Systems

Rhodoxanthin's properties make it suitable for a range of food and beverage applications,
particularly where a stable red shade is desired. Patents and studies have highlighted its
potential use in:

Beverages: Provides an intense red color.[4]

Dairy Products: Successfully used in yogurt drinks, showing excellent stability.[4]

Confectionery: Suitable for sweet products.[4]

Pharmaceuticals: Can be used to color tablets and capsules.[4]

For application, rhodoxanthin formulations can be added as an aqueous stock solution, a dry
powder mix, or as a pre-blend with other ingredients, depending on the specific food matrix and
processing requirements.[4] The typical concentration in final food products ranges from 0.1 to
500 ppm, with 1 to 50 ppm being the preferred range for most applications.[4]

3.0 Data Presentation

Quantitative data regarding rhodoxanthin's properties, application levels, and stability are
summarized below.

Table 1: Physicochemical and Regulatory Information

Property Description Reference
_ Xanthophyll
Pigment Class . [2]
(Retrocarotenoid)
Color Red / Purple [1]
E Number E161f [1]
INS Number 161f [1]

Taxus baccata, Lonicera
Key Sources - ) [1]
morrowii, some bird feathers
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| Antioxidant Capacity | Reported to be stronger than (-carotene |[2] |

Table 2: Recommended Concentration in Food Products

Concentration o
Level Application Notes Reference
Range
Based on the total
weight of the food
product. The
specific amount
0.1 - 500 ppm General [4]
depends on the
food matrix and
desired color

intensity.

Optimal range for
most food and

1-50 ppm Preferred beverage applications  [4]
to achieve a vibrant

and stable color.

| 5- 10 ppm | Agueous Solution | Used to achieve a specific color hue (35-45) in water for
formulation testing. |[4] |

Table 3: Color Stability of Rhodoxanthin in a Dairy Matrix

Result
. Storage .
Food Formulati o . (Color Conclusi Referenc
] Condition Duration .
Matrix on Differenc on e
s
e, AE*)

| Yogurt Drink | 5% CWS/S Rhodoxanthin | Refrigerated (5°C) | 3 weeks | < 3.0 | Very stable;
color change is not visible to the human eye. |[4] |

4.0 Experimental Protocols
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The following protocols provide detailed methodologies for the extraction, formulation, and
application of rhodoxanthin for food coloring purposes. Carotenoids are sensitive to light,
heat, and oxygen; therefore, all procedures should be performed in the dark or under subdued
light, in an inert atmosphere (e.g., nitrogen), and at low temperatures where possible.[5]

Protocol 1: Extraction and Quantification of Rhodoxanthin from Plant Material

This protocol outlines a general method for extracting and quantifying rhodoxanthin.

1. Materials and Equipment:

e Plant material (e.g., leaves of Taxus baccata)

e Homogenizer/blender

e Solvents: Acetone, methanol, petroleum ether, diethyl ether (all analytical grade)

e 15% Potassium Hydroxide (KOH) in methanol

e Anhydrous sodium sulfate

 Rotary evaporator

o Chromatography equipment (Column or HPLC)

o Spectrophotometer or HPLC-DAD detector

2. Methodology:

o Homogenization: Homogenize fresh plant material with a mixture of acetone and methanol to
extract pigments.

o Solvent Partitioning: Transfer the supernatant to a separatory funnel. Add petroleum ether or
diethyl ether and water to partition the carotenoids into the ether phase. Discard the aqueous
phase.[6]

« Saponification (Optional): To remove chlorophylls and fatty acids, add an equal volume of
15% methanolic KOH to the extract. Allow the mixture to stand in the dark under a nitrogen
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atmosphere for 10-15 hours at room temperature. This step hydrolyzes xanthophyll esters.[6]

o Washing: Wash the ether phase repeatedly with water to remove the alkali and other water-
soluble impurities.

e Drying and Concentration: Dry the pigment-containing ether phase over anhydrous sodium
sulfate. Concentrate the extract to a small volume using a rotary evaporator at a temperature
below 40°C.[5]

 Purification (Optional): For higher purity, subject the concentrated extract to column
chromatography using silica gel or a similar stationary phase.[6]

e Quantification:

o Spectrophotometry: Dilute the extract in a suitable solvent (e.g., ethanol) and measure the
absorbance at the maximum absorption wavelength (Amax) for rhodoxanthin. Calculate
the concentration using the Beer-Lambert law with a known extinction coefficient.

o HPLC Analysis: For more precise quantification and separation of isomers, use a High-
Performance Liquid Chromatography (HPLC) system with a C18 column and a DAD
(Diode-Array Detector).[7] Elute with a suitable mobile phase and quantify based on a
calibration curve generated from a pure rhodoxanthin standard.

Protocol 2: Preparation of a Stable Rhodoxanthin Formulation (5% CWS/S)

This protocol describes the creation of a cold-water soluble, spray-dried (CWS/S)
rhodoxanthin powder for easy incorporation into food. The method is based on embedding the
pigment in a protective hydrocolloid matrix.[4]

1. Materials and Equipment:

Crystalline rhodoxanthin (10 g)

dl-a-tocopherol (1.3 g, as an antioxidant)

Corn oil (4.6 g)

Modified food starch (e.g., OSA starch, 100.8 g)
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e Deionized water (240 g)

o Rotor-stator homogenizer

o High-pressure homogenizer
e Spray dryer

2. Methodology:

o Prepare Oil Phase: Dissolve the crystalline rhodoxanthin, dl-a-tocopherol, and corn oil in a
suitable food-grade solvent to create a uniform oil phase.

e Prepare Aqueous Phase: Dissolve the modified food starch in deionized water. Heat the
solution to 50-60°C to ensure complete dissolution.

o Create Pre-emulsion: Under vigorous stirring, add the oil phase to the aqueous phase.
Homogenize the mixture with a rotor-stator homogenizer for approximately 20 minutes to
form a coarse pre-emulsion.

o High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure
homogenizer to reduce the droplet size and create a stable, fine emulsion.

» Spray Drying: Atomize the final emulsion into a spray dryer. The hot air evaporates the water,
resulting in a fine powder where rhodoxanthin is encapsulated within the starch matrix. This
powder should be readily dispersible in cold water.

Protocol 3: Application and Color Stability Testing in a Yogurt Drink

This protocol details how to incorporate the rhodoxanthin formulation into a food matrix and
evaluate its color stability over time.

1. Materials and Equipment:
¢ Yogurt drink base (uncolored)

e Rhodoxanthin 5% CWS/S powder (from Protocol 2)
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e High-shear mixer or homogenizer

e Colorimeter (capable of measuring CIE Lab* values)
» Refrigerator or environmental chamber (set to 5°C)
« Airtight, light-protected containers

2. Methodology:

¢ Incorporation: Add the rhodoxanthin CWS/S powder to the yogurt drink base to achieve the
desired final concentration (e.g., 10-20 ppm). Mix thoroughly using a high-shear mixer until
the powder is completely dissolved and the color is uniform.

e Packaging and Storage: Pour the colored yogurt drink into airtight containers that protect the
product from light. Store the samples at 5°C.

« Initial Color Measurement (T=0): Immediately after preparation, measure the color of the
sample using a colorimeter. Record the CIE L* (lightness), a* (redness-greenness), and b*
(yellowness-blueness) values.

o Periodic Measurements: At set intervals (e.g., weekly) over the desired shelf-life period (e.g.,
3 weeks), retrieve a sample from storage. Allow it to equilibrate to room temperature before
measuring the Lab* values.

o Data Analysis: Calculate the total color difference (AE*) at each time point relative to the
initial T=0 measurement using the following formula:

o AE*=V[(Lt - LO)? + (at - a0)2 + (bt - b0)?]

o Evaluation: A AE* value of less than 3.0 is generally considered to be a very small difference
that is not easily perceptible to the human eye, indicating high color stability.[4]

5.0 Visualizations

Diagrams illustrating key workflows and relationships are provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b085631?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Rhodoxanthin
https://www.researchgate.net/publication/370339317_Rhodoxanthin_The_new_hit_of_the_natural_carotenoids_market
https://dacemirror.sci-hub.box/journal-article/e74040219e833a92c5e089cf9ae22809/sigurdson2017.pdf
https://patents.google.com/patent/WO2015044213A1/en
https://patents.google.com/patent/WO2015044213A1/en
https://www.researchgate.net/publication/306270755_Methods_of_Analysis_Extraction_Separation_Identification_and_Quantification_of_Carotenoids_from_Natural_Products
https://www.omicsonline.org/open-access-pdfs/methods-of-analysis-extraction-separation-identification-and-quantification-of-carotenoids-from-natural-products-2157-7625-1000193.pdf
https://prumlab.yale.edu/sites/default/files/berg_et_al_2013_pigeon_rhodoxanthin_.pdf
https://www.benchchem.com/product/b085631#application-of-rhodoxanthin-as-a-natural-colorant-in-food
https://www.benchchem.com/product/b085631#application-of-rhodoxanthin-as-a-natural-colorant-in-food
https://www.benchchem.com/product/b085631#application-of-rhodoxanthin-as-a-natural-colorant-in-food
https://www.benchchem.com/product/b085631#application-of-rhodoxanthin-as-a-natural-colorant-in-food
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085631?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

